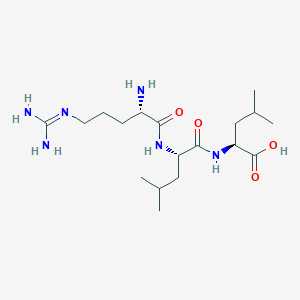
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine: is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine can be achieved through various methods. One common approach involves the reaction of an aromatic aldehyde with o-aminothiophenol and isocyanide under visible light illumination in aqueous ethanol at room temperature. This method is eco-friendly and does not require the use of metals .
Industrial Production Methods
the principles of green chemistry, such as the use of visible light and metal-free conditions, are likely to be employed to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine: shares structural similarities with other thiazine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
89996-30-5 |
|---|---|
Molecular Formula |
C13H24N2S |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
N,N-dibutyl-5-methyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C13H24N2S/c1-4-6-8-15(9-7-5-2)13-14-10-12(3)11-16-13/h10H,4-9,11H2,1-3H3 |
InChI Key |
KPISCMBQMRCXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC=C(CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)








![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)



